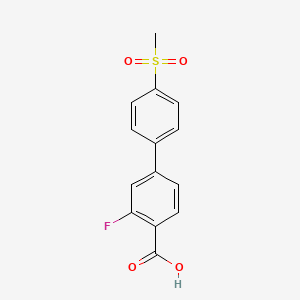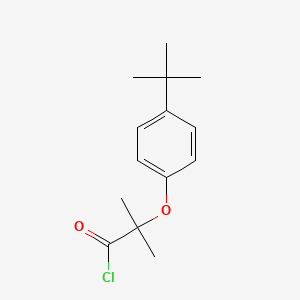
2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride
Vue d'ensemble
Description
“2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride” is a chemical compound with the empirical formula C12H15ClO2 . Its molecular weight is 226.70 .
Synthesis Analysis
The synthesis of similar compounds involves condensation with phenol followed by alkylation . Another method involves weighing a certain amount of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid, and mixing the raw materials with stirring .Molecular Structure Analysis
The molecular structure of “2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride” is represented by the empirical formula C12H15ClO2 .Applications De Recherche Scientifique
Chiral Auxiliaries in Synthesis : This compound has been used in the synthesis of chiral auxiliaries, leading to the enantioselective synthesis of α-hydroxy acids, crucial for pharmaceutical applications (Basavaiah & Krishna, 1995).
Ion-Selective Sensors : It plays a role in creating polymeric membrane electrodes for ion-selective sensors. Such sensors have applications in environmental monitoring and pharmaceutical analysis (Bandi et al., 2011).
Study of Radical Reactions : Research on sterically hindered aromatic compounds, including this chemical, has provided insights into radical reactions and rearrangements, which are fundamental in organic chemistry (Barclay et al., 1979).
Catalysis in Organic Reactions : It has been used in iron(III) amine-bis(phenolate) complexes for catalytic alkylation, enabling efficient C-C cross-coupling reactions, a key process in the synthesis of various organic compounds (Qian et al., 2011).
Polymerization Catalysts : In the field of polymer science, it has been explored as a component in catalysts for the polymerization of ethylene, contributing to the development of materials with improved properties (Ivanchev et al., 2009).
Protective Groups in Carbohydrate Chemistry : This compound is used in the protection of carbohydrate molecules, a crucial step in the synthesis of complex sugars and glycoconjugates (Kinzy & Schmidt, 1987).
Metal Complex Synthesis and Catalysis : Its derivatives have been synthesized for applications in metal complex formation and catalysis, particularly in ethylene reactions, which are important in industrial processes (Yankey et al., 2014).
Oxidation Studies and New Compound Formation : Research has shown its involvement in redox processes leading to the formation of new compounds, demonstrating its versatility in organic synthesis (Volod’kin et al., 2013).
Antioxidant Synthesis : It has been used in the green synthesis of new antioxidants, highlighting its potential in developing environmentally friendly chemical processes (Guo et al., 2020).
Helicates and Their Catalytic Applications : Its derivatives have been used in synthesizing dinuclear complexes, which have applications in asymmetric catalysis, a crucial area in the production of chiral drugs (Chinnaraja et al., 2019).
Propriétés
IUPAC Name |
2-(4-tert-butylphenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO2/c1-13(2,3)10-6-8-11(9-7-10)17-14(4,5)12(15)16/h6-9H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAABUGJBFBVHMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C)(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenoxy)-2-methylpropanoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)
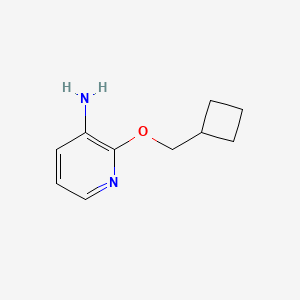
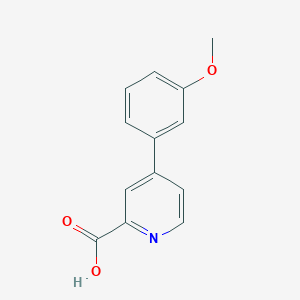
![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)
![[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1393774.png)

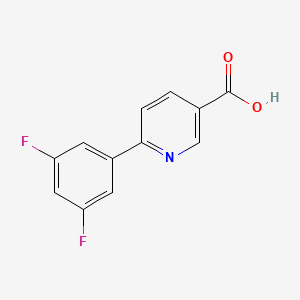
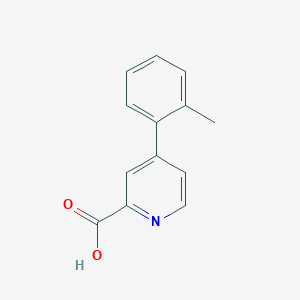

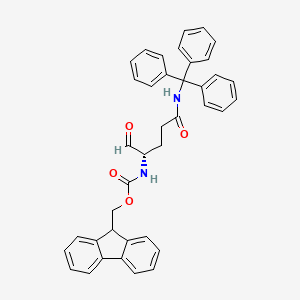

![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)

